molecular formula C15H17F3O4S B12634522 Methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-diMethyl-4-Methylene-2H-1-benzoxocin-8-yl ester

Methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-diMethyl-4-Methylene-2H-1-benzoxocin-8-yl ester

Cat. No.: B12634522
M. Wt: 350.4 g/mol
InChI Key: UHTHBZASDALOKW-UHFFFAOYSA-N
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-yl ester is a complex organic compound with a unique structure It is characterized by the presence of a trifluoromethanesulfonate group and a benzoxocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-yl ester typically involves multiple steps. One common approach is the reaction of a suitable benzoxocin derivative with methanesulfonic acid, 1,1,1-trifluoro- ester under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-yl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-yl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-yl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The benzoxocin ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-yl ester is unique due to its combination of a trifluoromethanesulfonate group and a benzoxocin ring system. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H17F3O4S

Molecular Weight

350.4 g/mol

IUPAC Name

(2,2-dimethyl-4-methylidene-5,6-dihydro-3H-1-benzoxocin-8-yl) trifluoromethanesulfonate

InChI

InChI=1S/C15H17F3O4S/c1-10-4-5-11-8-12(22-23(19,20)15(16,17)18)6-7-13(11)21-14(2,3)9-10/h6-8H,1,4-5,9H2,2-3H3

InChI Key

UHTHBZASDALOKW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)CCC2=C(O1)C=CC(=C2)OS(=O)(=O)C(F)(F)F)C

Origin of Product

United States

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